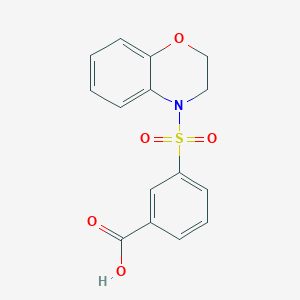
N-Desmethyltrimeprazine Hydrochloride (Nortrimeprazine Hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyltrimeprazine Hydrochloride typically involves the demethylation of trimeprazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or hydrogen bromide in acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of N-Desmethyltrimeprazine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is then purified through crystallization or chromatography techniques to achieve the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions: N-Desmethyltrimeprazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to trimeprazine.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trimeprazine.
Substitution: Various N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Desmethyltrimeprazine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its antihistamine properties and potential therapeutic applications in treating allergic reactions.
Industry: Utilized in the development and quality control of pharmaceutical products.
Wirkmechanismus
The mechanism of action of N-Desmethyltrimeprazine Hydrochloride involves its interaction with histamine receptors. It acts as an antagonist at the H1 histamine receptor, thereby inhibiting the effects of histamine in the body. This leads to a reduction in allergic symptoms such as itching, swelling, and redness. The compound may also interact with other receptors in the central nervous system, contributing to its sedative effects .
Vergleich Mit ähnlichen Verbindungen
Trimeprazine: The parent compound from which N-Desmethyltrimeprazine Hydrochloride is derived.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Methotrimeprazine: A phenothiazine used in the management of psychosis and pain.
Uniqueness: N-Desmethyltrimeprazine Hydrochloride is unique due to its specific demethylated structure, which imparts distinct pharmacological properties compared to its parent compound, trimeprazine. Its primary use as an impurity standard in pharmaceutical testing also sets it apart from other phenothiazine derivatives .
Eigenschaften
Molekularformel |
C17H21ClN2S |
|---|---|
Molekulargewicht |
320.9 g/mol |
IUPAC-Name |
N,2-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)20-17-10-6-4-8-15(17)19;/h3-10,13,18H,11-12H2,1-2H3;1H |
InChI-Schlüssel |
IXJLDTFUNYDTMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)






![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
![1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid](/img/structure/B13449375.png)
